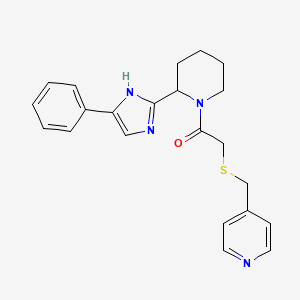
1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone is a complex organic compound that features a combination of imidazole, piperidine, and pyridine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through a cyclization reaction.
Piperidine Substitution: The imidazole derivative can then be reacted with a piperidine derivative under suitable conditions to form the piperidinyl-imidazole intermediate.
Thioether Formation: The final step involves the reaction of the intermediate with a pyridine derivative containing a thiol group to form the thioether linkage.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone would depend on its specific biological target. Generally, compounds with imidazole and piperidine moieties can interact with various enzymes or receptors, modulating their activity. The thioether linkage may also play a role in binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-3-ylmethyl)thio)ethanone: Similar structure with a different position of the pyridine ring.
1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-2-ylmethyl)thio)ethanone: Another positional isomer.
1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)propanone: Similar structure with a different alkyl chain length.
Uniqueness
The unique combination of the imidazole, piperidine, and pyridine moieties in 1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone, with CAS number 2249541-77-1, is a complex organic compound featuring imidazole, piperidine, and pyridine moieties. Its unique structural characteristics suggest potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity based on available research findings, including synthesis methods, mechanisms of action, and case studies.
Molecular Formula : C22H24N4OS
Molecular Weight : 392.5 g/mol
IUPAC Name : 1-[2-(5-phenyl-1H-imidazol-2-yl)piperidin-1-yl]-2-(pyridin-4-ylmethylsulfanyl)ethanone
Structure : The compound consists of an imidazole ring connected to a piperidine ring and a thioether linkage with a pyridine derivative.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring : Cyclization reactions starting from suitable precursors.
- Piperidine Substitution : Reaction with piperidine derivatives to form intermediates.
- Thioether Formation : Final reaction with pyridine derivatives containing thiol groups.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Potential efficacy against bacteria and fungi.
- Anticancer Properties : Some imidazole derivatives have shown selective cytotoxicity against cancer cell lines.
- Neuropharmacological Effects : Interactions with neurotransmitter receptors such as dopamine receptors.
The mechanism of action for this compound is hypothesized to involve:
- Receptor Modulation : Interaction with various enzymes or receptors, potentially modulating their activity.
- Thioether Linkage Role : The thioether may enhance binding affinity to specific molecular targets.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
| Compound | Activity | Reference |
|---|---|---|
| 4-(4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-methylimidazol | Antimicrobial | |
| Benzimidazole Derivatives | Anticancer | |
| Piperidine Derivatives | Opioid Receptor Modulation |
In one study, derivatives similar to the compound exhibited significant potency against various cancer cell lines, highlighting their potential as therapeutic agents in oncology . Another study focused on the modulation of opioid receptors by imidazole-piperidine hybrids, suggesting a pathway for pain management therapies .
Properties
Molecular Formula |
C22H24N4OS |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-[2-(5-phenyl-1H-imidazol-2-yl)piperidin-1-yl]-2-(pyridin-4-ylmethylsulfanyl)ethanone |
InChI |
InChI=1S/C22H24N4OS/c27-21(16-28-15-17-9-11-23-12-10-17)26-13-5-4-8-20(26)22-24-14-19(25-22)18-6-2-1-3-7-18/h1-3,6-7,9-12,14,20H,4-5,8,13,15-16H2,(H,24,25) |
InChI Key |
XCIJQELRJRVLSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=NC=C(N2)C3=CC=CC=C3)C(=O)CSCC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















